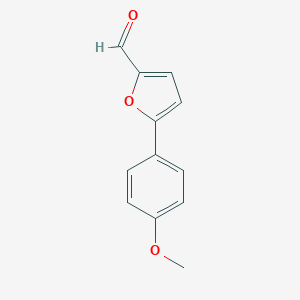
5-(4-Methoxyphenyl)furan-2-carbaldehyde
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related benzofuran compounds typically involves several steps, including the protection of hydroxyl groups, ortho-bromination of phenols, and employing conditions conducive to forming the desired furan rings. A notable approach includes the use of starting materials like methyl ferulate for biomimetic synthesis, highlighting the compound's complexity and the precision required in its synthesis (Hutchinson, Luetjens, & Scammells, 1997); (Kuo & Wu, 1996).
Molecular Structure Analysis
The molecular structure of benzofuran derivatives has been elucidated using techniques such as X-ray powder diffraction (XRPD) and density functional theory (DFT). These studies confirm the compound's triclinic structure and provide insights into its intermolecular interactions through Hirshfeld surface analysis and fingerprint plots, showcasing the detailed geometry and electronic structure (Rahmani et al., 2017).
Chemical Reactions and Properties
Furan-2-carbaldehyde compounds are versatile C1 building blocks used in synthesizing bioactive molecules, such as quinazolin-4(3H)-ones, through photocatalytic C–C bond cleavage. This demonstrates the compound's reactivity and potential in creating complex molecular architectures without the need for protecting groups, highlighting its role in green chemistry (Yu et al., 2018).
Physical Properties Analysis
The physical properties of benzofuran derivatives, such as 5-(4-Methoxyphenyl)furan-2-carbaldehyde, are influenced by their molecular structure. The thermodynamic properties, including the standard enthalpies, entropies, and Gibbs energies of sublimation and evaporation, have been determined using methods like the Knudsen’s effusion method, providing valuable data for understanding the compound's stability and phase behavior (Dibrivnyi et al., 2015).
Chemical Properties Analysis
The chemical properties of 5-(4-Methoxyphenyl)furan-2-carbaldehyde and its derivatives can be explored through their reactivity with various electrophilic and nucleophilic reagents. Studies show that these compounds undergo reactions leading to the formation of various derivatives, demonstrating their chemical versatility and the potential for creating a wide range of functional materials (Soliman & El-Sakka, 2017).
Wissenschaftliche Forschungsanwendungen
Synthesis of Bioactive Compounds : Furan-2-carbaldehydes, like 5-(4-Methoxyphenyl)furan-2-carbaldehyde, are used as efficient green building blocks for synthesizing bioactive quinazolin-4(3H)-ones through ligand-free photocatalytic C-C bond cleavage under visible light (Yu et al., 2018).
Potential Anti-Alzheimer's Agents : Some derivatives, such as 2-(4-Methoxyphenyl)-5-oxo-5H-furo[3,2-g]chromene-6-carbaldehyde, have shown promise as anti-Alzheimer's agents by inhibiting acetylcholinesterase (Mphahlele et al., 2019).
Obesity and Related Conditions : Danshen methoxybenzo[b]furan derivatives can inhibit adipocyte differentiation and the induction of inflammatory adipokines, which could benefit patients with obesity and related conditions (Sung et al., 2010).
Thermodynamic Properties : Studies on thermodynamic properties of various furan-2-carbaldehyde isomers, including those substituted with different phenyl groups, have been conducted to understand their stability and reactivity (Dibrivnyi et al., 2015).
Cancer Treatment Potential : Some furan-2-carbaldehyde compounds demonstrate weak or no cytotoxicity against human colon carcinoma and chronic myelogenous leukemia cell lines, suggesting potential as cancer treatments (Huang et al., 2015).
Heterocyclic Compound Synthesis : The preparation of various heterocyclic 2-carbaldehydes, including those derived from furan and thiophen, has been successfully demonstrated, highlighting their versatility in organic synthesis (Chadwick et al., 1973).
Neuroprotective Activities : Compounds derived from Gastrodia elata, which include furan-2-carbaldehyde derivatives, show significant neuroprotective activity against oxidative stress-induced cell damage, making them promising candidates for developing new treatments for oxidative stress-related neurodegenerative diseases (Li et al., 2016).
Green Chemistry : The use of furfural and hydroxymethylfurfural derivatives in heterogeneously catalyzed processes for biomass conversion is being explored for its potential in green chemistry (Karinen et al., 2011).
Safety And Hazards
The compound has been classified under GHS07 for safety . The hazard statements indicate that it is harmful if swallowed (H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and if swallowed: Call a POISON CENTER or doctor/physician if you feel unwell (P301+P312+P330) .
Eigenschaften
IUPAC Name |
5-(4-methoxyphenyl)furan-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-14-10-4-2-9(3-5-10)12-7-6-11(8-13)15-12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCUGGGXLKGQEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(O2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374875 | |
| Record name | 5-(4-methoxyphenyl)furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methoxyphenyl)furan-2-carbaldehyde | |
CAS RN |
34070-33-2 | |
| Record name | 5-(4-methoxyphenyl)furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-Methoxyphenyl)-2-furaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


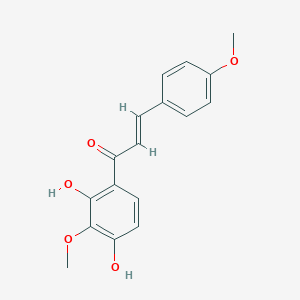
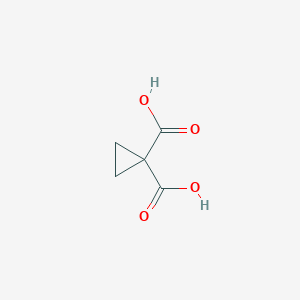
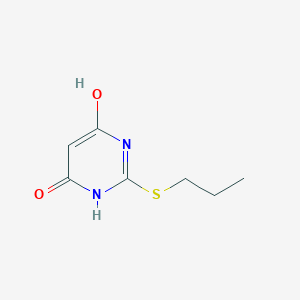
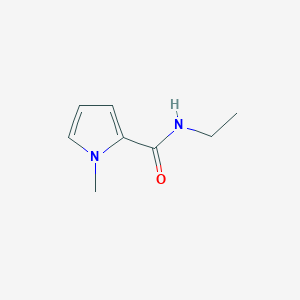
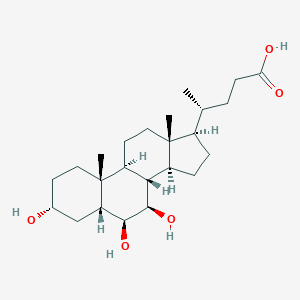
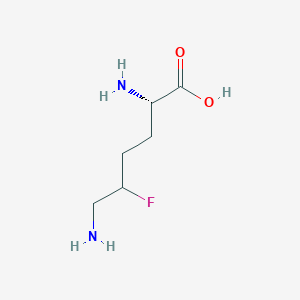
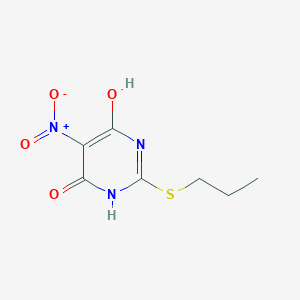
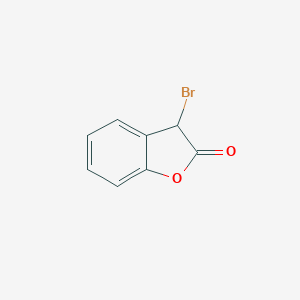
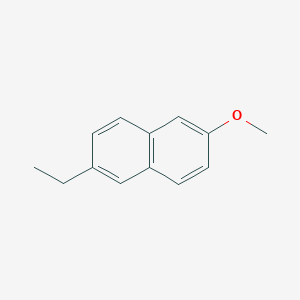
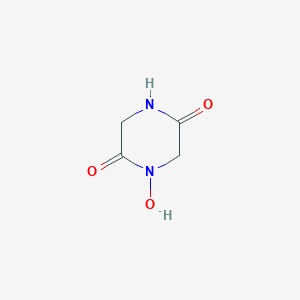
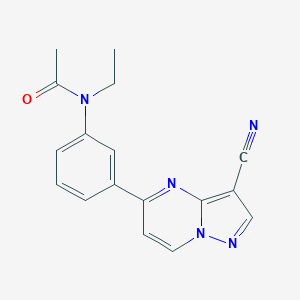
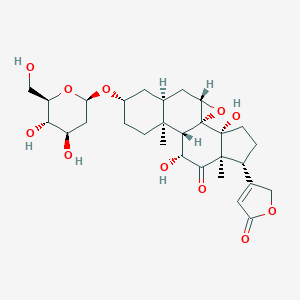
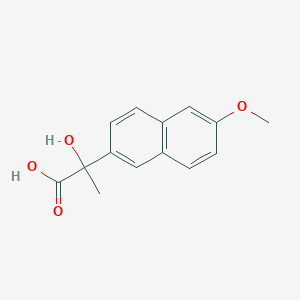
![[(E,2S,3R)-3-hydroxy-2-[12-(pyren-1-ylsulfonylamino)dodecanoylamino]heptadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B44220.png)